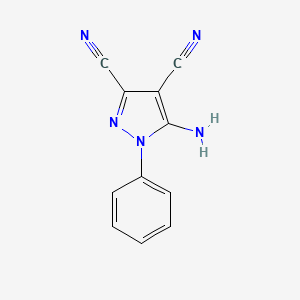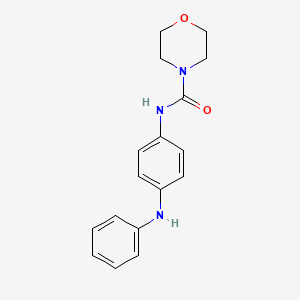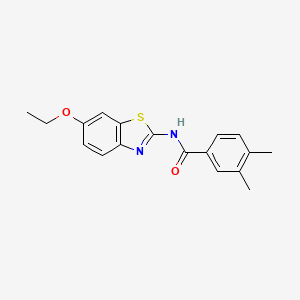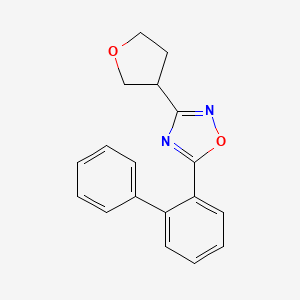
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile: is a nitrogen-containing heterocyclic compound. Pyrazole derivatives, including this compound, have garnered significant attention due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile typically involves a one-pot, three-component reaction. This reaction includes aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst. Common catalysts used include alumina-silica-supported manganese dioxide, molecular iodine, and sodium ascorbate .
Industrial Production Methods: In industrial settings, the synthesis is often optimized for higher yields and efficiency. The reaction is carried out in green media, such as water and ethanol, at room temperature. This environmentally friendly approach minimizes the use of hazardous solvents and reduces waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by catalysts like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Manganese dioxide in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions
Major Products:
Oxidation: Corresponding pyrazole-4-carbonitrile derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is studied for its antimicrobial and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial strains .
Medicine: The compound is investigated for its potential as an anti-cancer agent. Its derivatives have shown activity against various cancer cell lines, making it a candidate for further drug development .
Industry: In the agrochemical industry, the compound is used in the development of herbicides and insecticides. Its derivatives exhibit herbicidal and insecticidal activities, making it valuable for crop protection .
Wirkmechanismus
The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound’s derivatives are believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile .
Comparison: Compared to its analogs, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile exhibits unique properties due to the presence of two cyano groups at positions 3 and 4. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives. Additionally, the compound’s biological activities, such as antimicrobial and anti-cancer properties, are often more pronounced than those of its analogs .
Eigenschaften
IUPAC Name |
5-amino-1-phenylpyrazole-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULYLNXXBGXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354255 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94427-97-1 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B5685680.png)

![3-[(3-Amino-2-oxochromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)


![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
METHANONE](/img/structure/B5685752.png)

![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)
